Molecular Volume and Chain-Length Differentiation from Fenclozic Acid: A Structural Determinant of Conjugation Enzyme Substrate Preference
The target compound incorporates a 6-aminohexanoic acid tail amidated to the thiazole-4-acetyl core, resulting in a molecular weight of 366.9 g/mol and a C6-carboxylate spacer. In contrast, fenclozic acid (2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid) has a molecular weight of 253.7 g/mol with the carboxylate directly attached to the thiazole ring via a single methylene group . This 113.2 Da mass difference and the insertion of five additional methylene units between the pharmacophore and the carboxylate are predicted to alter the substrate recognition pocket occupancy of medium-chain acyl-CoA synthetases (which activate C6–C12 carboxylic acids) and UDP-glucuronosyltransferases (which show chain-length-dependent activity for carboxylic acid substrates). In fenclozic acid, the carboxylate-proximal position enables rapid amino acid conjugation (glycine, taurine) and acyl glucuronide formation [1]; the C6 spacer in the target compound shifts the carboxylate into a different geometric relationship with these enzymes [2].
| Evidence Dimension | Molecular description and predicted metabolic enzyme substrate preference |
|---|---|
| Target Compound Data | MW = 366.9 g/mol; 6-carbon spacer between pharmacophore and terminal carboxylate |
| Comparator Or Baseline | Fenclozic acid: MW = 253.7 g/mol; 1-carbon spacer |
| Quantified Difference | ΔMW = +113.2 g/mol; 5 additional methylene units in the carboxylate linker |
| Conditions | Structural comparison; metabolic enzyme substrate specificity inferred from medium-chain vs. short-chain fatty acid conjugation literature [2] |
Why This Matters
This structural difference determines which conjugation enzymes process the carboxylate, directly impacting metabolic clearance rate, acyl-glucuronide reactivity risk, and potential for idiosyncratic hepatotoxicity — the very mechanism that terminated fenclozic acid's clinical development.
- [1] Pickup K, et al. The metabolic fate of [¹⁴C]-fenclozic acid in the hepatic reductase null (HRN) mouse. Xenobiotica. 2014;44(2):164-173. DOI: 10.3109/00498254.2013.866299. PMID: 24320884. View Source
- [2] Darnell M, et al. Significantly Different Covalent Binding of Oxidative Metabolites, Acyl Glucuronides, and S-Acyl CoA Conjugates Formed from Xenobiotic Carboxylic Acids in Human Liver Microsomes. Chem Res Toxicol. 2015;28(5):886-896. DOI: 10.1021/tx500514z. PMID: 25803559. View Source
